molecular formula C11H12N2O4S B12794001 Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide CAS No. 108361-84-8

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide

Cat. No.: B12794001
CAS No.: 108361-84-8
M. Wt: 268.29 g/mol
InChI Key: YIOSSSSJAJHOCJ-UHFFFAOYSA-N
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Description

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isothiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methyl and oxopropyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide would involve its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Isothiazoles: Compounds containing the isothiazole ring structure.

    Pyridines: Compounds containing the pyridine ring structure.

    Sulfonamides: Compounds containing the sulfonamide functional group.

Uniqueness

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

108361-84-8

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

4,6-dimethyl-1,1-dioxo-2-(2-oxopropyl)-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C11H12N2O4S/c1-6-4-7(2)12-10-9(6)11(15)13(5-8(3)14)18(10,16)17/h4H,5H2,1-3H3

InChI Key

YIOSSSSJAJHOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C)C

Origin of Product

United States

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